Poly(Disperse Red 1 Methacrylate), CAS 139096-37-0, is a side-chain polymer where the photochromic and nonlinear optical (NLO) dye, Disperse Red 1 (DR1), is covalently bonded to a polymethacrylate backbone. This molecular design is engineered to overcome the critical performance limitations of simple dye/polymer mixtures. Its primary procurement value lies in providing a stable, high-density, and processable material for applications requiring precise and durable light-induced changes in optical properties, such as electro-optic modulation and holographic data storage. [REFS-1, REFS-2]
The most common substitute for this compound is a guest-host system, where DR1 dye is physically mixed with a transparent polymer like poly(methyl methacrylate) (PMMA). This approach is prone to failure during processing and operation. At elevated temperatures or high dye concentrations (typically >10% w/w), the dye molecules aggregate, causing optical scattering and reduced performance. Furthermore, the dye is susceptible to sublimation out of the polymer matrix over time, leading to irreversible device degradation. [1] Covalently bonding the dye, as in Poly(Disperse Red 1 Methacrylate), eliminates these phase separation and sublimation failure modes, ensuring higher chromophore loading, long-term stability, and process reproducibility. [2]
The glass transition temperature (Tg) is a critical parameter for the temporal stability of devices that rely on the alignment of chromophores. Poly(Disperse Red 1 Methacrylate) exhibits a significantly higher Tg compared to guest-host systems. For instance, the Tg of the homopolymer is reported to be in the range of 125-133°C. [1] In contrast, doping PMMA (Tg ≈ 105°C) with DR1 dye acts as a plasticizer, often lowering the mixture's Tg to below 100°C, which compromises the stability of any induced molecular orientation.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 125–133 °C |
| Comparator Or Baseline | Disperse Red 1-doped PMMA: < 100 °C |
| Quantified Difference | >25-33 °C higher Tg |
| Conditions | As measured by Differential Scanning Calorimetry (DSC). |
A higher Tg directly translates to a longer operational lifetime and higher processing temperature tolerance for electro-optic and holographic devices, preventing premature decay of performance.
The stability of optically written information (birefringence) is directly linked to the polymer's thermal properties. In side-chain systems like Poly(Disperse Red 1 Methacrylate), the high Tg physically restricts the relaxation of the oriented chromophores. Studies show that at room temperature, the induced birefringence in a similar DR1-methacrylate based polymer with a Tg of 137°C showed negligible decay over thousands of hours. [1] In contrast, guest-host systems with a low Tg (e.g., < 95°C) exhibit significant decay, losing a substantial portion of the birefringence in a much shorter timeframe due to the higher mobility of the unattached dye molecules within the polymer matrix. [2]
| Evidence Dimension | Decay of Normalized Birefringence |
| Target Compound Data | Negligible decay over >1000 hours (in high-Tg side-chain system) |
| Comparator Or Baseline | Significant decay in hours to days (in low-Tg guest-host system) |
| Quantified Difference | Orders of magnitude improvement in information retention time |
| Conditions | Room temperature storage after optical writing. |
For applications in holographic data storage or photo-patterning, this ensures long-term archivability and device reliability, which is unattainable with simple dye-doped substitutes.
This compound is a homopolymer, representing the maximum possible concentration of the DR1 chromophore covalently attached to the backbone. This architecture allows for a high and uniform density of active moieties, which is essential for achieving a strong nonlinear optical response. [1] Attempting to achieve similar chromophore densities in guest-host systems (e.g., >15-20% wt. DR1 in PMMA) invariably leads to microscopic crystallization and aggregation of the dye molecules. [2] This aggregation causes severe light scattering, reduces the effective electro-optic coefficient, and creates defects in thin films, making the material unsuitable for high-performance photonic devices.
| Evidence Dimension | Maximum Stable Chromophore Concentration |
| Target Compound Data | 100% of monomer units (high density by design) |
| Comparator Or Baseline | Guest-Host (DR1 in PMMA): Typically <15% w/w before aggregation |
| Quantified Difference | Enables significantly higher functional density without aggregation-induced failure |
| Conditions | Thin film processing via spin-coating from solvents like chloroform or THF. |
Procuring this homopolymer ensures access to the highest possible optical activity per unit volume while maintaining the optical quality and processability required for fabricating reliable, high-performance devices.
The high glass transition temperature ensures that the electric-field-induced alignment of the DR1 chromophores (poling) remains stable at typical device operating temperatures, leading to reliable and long-lasting electro-optic modulators. The covalent linkage prevents dye sublimation, a common failure mode in heated devices.
The superior temporal stability of photo-induced birefringence allows for the recording of holograms that do not fade over long periods. This makes the material a prime candidate for write-once-read-many (WORM) optical data storage applications where long-term data integrity is critical.
The high and stable concentration of photo-isomerizable DR1 units enables efficient and repeatable modulation of material properties (like refractive index or physical shape) with light. This is ideal for creating components for all-optical signal processing or light-driven mechanical actuators.